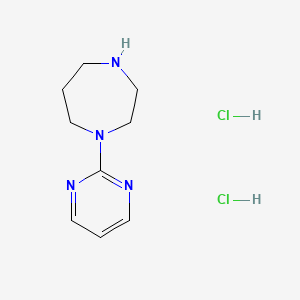

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Description

BenchChem offers high-quality 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJOCZVSWBQVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a 1,4-diazepane moiety. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Similarly, the 1,4-diazepane ring system is recognized as a "privileged structure" in drug design, with its derivatives exhibiting a wide array of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][3]

The conjunction of these two pharmacologically significant motifs in 1-(Pyrimidin-2-yl)-1,4-diazepane suggests its potential as a valuable building block or an active agent in drug discovery and development. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and data from structurally related compounds.

Physicochemical Properties

The dihydrochloride salt of 1-(Pyrimidin-2-yl)-1,4-diazepane possesses distinct physical properties compared to its free base form. Understanding these properties is crucial for its handling, formulation, and application in research.

| Property | 1-(Pyrimidin-2-yl)-1,4-diazepane (Free Base) | 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride |

| CAS Number | 21279-57-2 | 21279-58-3 (Typically associated with the dihydrochloride) |

| Molecular Formula | C₉H₁₄N₄ | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 178.24 g/mol | 251.16 g/mol |

| Physical Form | Liquid | White to off-white powder |

| Melting Point | Not applicable | 235-236 °C |

| Storage Temperature | -20°C | Room Temperature |

Note: Data is compiled from vendor information. Experimental verification is recommended.

Synthesis and Mechanism

The synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings, such as pyrimidine, where a good leaving group (e.g., a halogen) is present.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. In the case of 2-chloropyrimidine, the chlorine atom at the 2-position serves as an excellent leaving group. The reaction with a nucleophile, such as the secondary amine of 1,4-diazepane, proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to yield the substituted product. The use of a base is often necessary to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl generated during the reaction.

Caption: Proposed synthesis workflow for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the amination of 2-chloropyrimidines.[4] Optimization may be required.

Materials:

-

2-Chloropyrimidine

-

1,4-Diazepane

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Propanol or similar high-boiling point solvent

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a microwave reaction vial, add 2-chloropyrimidine (1 equivalent) and anhydrous propanol.

-

Addition of Reagents: Add 1,4-diazepane (1.1 equivalents) to the stirred solution. Subsequently, add triethylamine (2.2 equivalents) as a base.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyrimidin-2-yl)-1,4-diazepane free base.

-

Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of hydrochloric acid (2 equivalents) in the same or a miscible solvent dropwise with stirring.

-

Isolation of Dihydrochloride Salt: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride.

Analytical Characterization

While specific experimental spectra for this compound are not widely published, a robust analytical workflow can be proposed for its characterization based on its structure and data from analogous compounds.

Caption: Standard analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and diazepane rings. The pyrimidine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The diazepane protons will be in the aliphatic region (typically δ 2.5-4.0 ppm), likely as complex multiplets due to coupling.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons of the pyrimidine ring (δ 150-165 ppm) and the aliphatic carbons of the diazepane ring (δ 40-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. For the free base (C₉H₁₄N₄), the expected [M+H]⁺ ion would be at m/z 179.1291.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic and aliphatic)

-

C=N and C=C stretching from the pyrimidine ring (around 1500-1600 cm⁻¹)

-

N-H stretching (for the protonated amine in the dihydrochloride salt, typically a broad absorption)

-

C-N stretching

Potential Applications in Research and Drug Development

While specific biological data for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is limited in public literature, the structural motifs suggest several promising avenues for investigation.

-

Anticancer Research: Numerous pyrimidine derivatives are potent kinase inhibitors. Furthermore, compounds containing a 1,4-diazepane moiety attached to a pyrimidine ring have shown antiproliferative activity against various cancer cell lines.[6][7] This suggests that the title compound could be a valuable intermediate or a candidate for screening in anticancer drug discovery programs.

-

Central Nervous System (CNS) Disorders: The 1,4-diazepane core is famously associated with benzodiazepines, which act on the central nervous system.[2] Derivatives of 1,4-diazepane have been investigated for a range of CNS targets.

-

Fragment-Based Drug Discovery: As a molecule containing two key pharmacophores, it can serve as a valuable fragment or building block in the synthesis of more complex molecules with tailored biological activities.

Safety, Handling, and Storage

Hazard Identification: Based on available safety data sheets, 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is considered hazardous. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

The dihydrochloride salt should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.

-

The free base is recommended to be stored at -20°C to prevent degradation.

Conclusion

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a compound of significant interest due to its hybrid structure, combining two pharmacologically important scaffolds. While detailed experimental data in the public domain is scarce, its synthesis can be reliably approached through standard organic chemistry methodologies like nucleophilic aromatic substitution. Its structural features strongly suggest potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the potential of this versatile chemical entity.

References

- Ramajayam, R., Giridhar, R., Yadav, M. R., Djaballah, H., Shum, D., & Radu, C. (2007). Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 716-721.

- PubChem. (n.d.). 1-pyrimidin-2-yl-1,4-diazepane. National Center for Biotechnology Information.

-

Velihina, Y. S., Kachaeva, M. V., Pilyo, S. G., Mitiukhin, O. P., & Vovk, M. V. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[6][8]oxazolo[4,5-d]pyrimidines. Chemistry of Heterocyclic Compounds, 55(5), 448-455.

- Kaur, R., & Kumar, K. (2016). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Current Drug Discovery Technologies, 13(2), 79-94.

- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini-reviews in medicinal chemistry, 7(8), 793–812.

- PubChem. (n.d.). 1-(pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information.

- Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.

- Al-Tel, T. H. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656.

- Taylor & Francis Online. (2008). Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines.

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of Pyrazino[6][8] diazepines, as a New Ring System. Retrieved from a valid URL.

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 232-239.

- ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.

-

ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][5][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. Retrieved from a valid URL.

- Al-Majid, A. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17565.

- Sigma-Aldrich. (n.d.). 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride.

Sources

- 1. 1-(4-(Azetidin-1-yl)pyrimidin-2-yl)-1,4-diazepane | C12H19N5 | CID 121204951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 5. PubChemLite - 1-pyrimidin-2-yl-1,4-diazepane (C9H14N4) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-(2-Pyrimidinyl)-1,4-diazepane Dihydrochloride

Topic: 1-(2-Pyrimidinyl)-1,4-diazepane dihydrochloride chemical structure Content Type: Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

A Privileged Scaffold for CNS and Oncology Drug Discovery[1]

Executive Summary

1-(2-Pyrimidinyl)-1,4-diazepane dihydrochloride represents a critical "privileged structure" in modern medicinal chemistry. Structurally, it is the seven-membered ring homolog of the widely utilized 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore. While the piperazine variant is a staple in anxiolytic agents (e.g., buspirone, gepirone), the diazepane homolog introduces unique conformational flexibility and steric volume. This distinct physicochemical profile allows for fine-tuning of receptor selectivity profiles, particularly within the serotonin (5-HT) and dopamine receptor families, and has recently gained traction in the design of factor Xa inhibitors and nitric oxide-releasing anticancer prodrugs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound exists as a bicyclic system comprising a 1,4-diazepane (homopiperazine) ring fused via a nitrogen-carbon bond to a pyrimidine ring at the 2-position. The dihydrochloride salt form is preferred for improved aqueous solubility and shelf-stability compared to the free base, which is often a viscous oil or low-melting solid.

Table 1: Structural & Physical Specifications

| Property | Free Base Specification | Dihydrochloride Salt Specification |

| CAS Number | 21279-57-2 | Often cited as 21279-57-2 (salt) |

| IUPAC Name | 1-(pyrimidin-2-yl)-1,4-diazepane | 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride |

| Molecular Formula | ||

| Molecular Weight | 178.24 g/mol | 251.16 g/mol |

| Appearance | Viscous oil / Low-melting solid | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, DMSO | Highly soluble in Water, DMSO |

| pKa (Calc.) | ~9.5 (secondary amine) | N/A (Fully protonated) |

| Hygroscopicity | Low | Moderate to High (Desiccate) |

Synthetic Pathway & Mechanism[7]

The synthesis of 1-(2-Pyrimidinyl)-1,4-diazepane relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism

-

Activation: The 2-chloropyrimidine substrate possesses a good leaving group (chloride) at a position activated by the electron-withdrawing inductive effect of the adjacent ring nitrogens.

-

Nucleophilic Attack: The secondary amine of the homopiperazine attacks the C-2 position of the pyrimidine. Crucial Step: Homopiperazine is typically used in excess (3-5 equivalents) to prevent the formation of the bis-substituted byproduct (1,4-di(pyrimidin-2-yl)-1,4-diazepane).

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms temporarily.

-

Elimination: Chloride is expelled, restoring aromaticity.

-

Salt Formation: Treatment with anhydrous HCl (gas or ethereal) protonates the secondary amine and the pyrimidine ring nitrogens to yield the dihydrochloride.

Synthetic Workflow Diagram

Caption: Figure 1.

Validated Experimental Protocol

-

Reagents: Dissolve 2-chloropyrimidine (10 mmol) in 1,4-dioxane (20 mL).

-

Addition: Add homopiperazine (50 mmol, 5.0 eq) in one portion. The excess acts as both reactant and acid scavenger.

-

Reflux: Heat to reflux (100–105°C) for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Workup: Cool to RT. Evaporate solvent in vacuo. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).

-

Purification: Wash organic layer with brine, dry over

. Concentrate to yield the crude free base oil. -

Salt Formation: Dissolve free base in minimum MeOH. Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C. Precipitate with

, filter, and dry under high vacuum.

Structural Characterization

Verification of the structure requires distinguishing the 7-membered diazepane ring from potential 6-membered impurities (piperazines) and confirming the substitution pattern.

NMR Spectroscopy (Predicted Data)

The 7-membered ring exhibits a distinct splitting pattern due to the propylene bridge (C-C-C) between the nitrogens, unlike the ethylene bridges in piperazine.

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 8.35 | Doublet (2H) | Pyrimidine H-4, H-6 | Characteristic aromatic downfield shift. | |

| 6.60 | Triplet (1H) | Pyrimidine H-5 | Coupling with H-4/6 ( | |

| 3.80 - 3.95 | Multiplet (4H) | Diazepane | Protons adjacent to N-pyrimidine (deshielded). | |

| 3.10 - 3.25 | Multiplet (4H) | Diazepane | Protons adjacent to secondary amine. | |

| 2.05 | Quintet (2H) | Diazepane | Key Identifier: The "bridge" protons of the 7-membered ring. |

Mass Spectrometry[8]

-

Method: ESI-MS (Positive Mode)

-

Result:

(Free base mass).[1] -

Note: In the dihydrochloride salt, the chloride counterions (

35/37) are typically not observed in positive mode but can be inferred from elemental analysis or ion chromatography.

Pharmacological Significance & SAR

The transition from a piperazine (6-membered) to a diazepane (7-membered) ring is a classic strategy in Structure-Activity Relationship (SAR) studies, often referred to as "homologation."

Conformational Flexibility

-

Piperazine: Exists predominantly in a rigid chair conformation. Vectors of substituents are fixed.

-

Diazepane: Exists in a flexible twist-chair or twist-boat conformation. This flexibility allows the molecule to adopt multiple binding poses, potentially accessing auxiliary binding pockets in GPCRs (e.g., 5-HT1A, D2) that rigid analogs cannot reach.

Applications

-

Serotonergic Modulators: Used as a scaffold for 5-HT receptor agonists/antagonists. The diazepane ring often improves selectivity for 5-HT over Dopamine receptors compared to piperazines.

-

Anticancer Prodrugs: Analogs of JS-K (a nitric oxide-releasing prodrug) utilizing the diazepane scaffold have shown comparable potency to piperazine variants but with altered metabolic stability profiles [1].

-

Factor Xa Inhibitors: The diazepane moiety has been successfully employed as a linker in coagulation factor inhibitors, providing optimal spacing between the S1 and S4 binding domains [2].

SAR Logic Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) map demonstrating how the diazepane core serves as a tunable platform for drug design.

Handling, Stability, and Safety

-

Storage: The dihydrochloride salt is hygroscopic. Store at -20°C in a tightly sealed container, preferably under argon or nitrogen.

-

Stability: Aqueous solutions are stable at acidic pH but may degrade (hydrolysis of the pyrimidine-amine bond) under strongly alkaline conditions at high temperatures.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. No specific acute toxicity data is widely reported for the salt, so it should be handled with "Universal Precautions" for novel chemical entities.

References

-

Keefer, L. K., et al. (2009). "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters, 19(15), 4228-4232. Link

-

Kogushi, M., et al. (2004). "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity." Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Link

-

PubChem.[2][3][4] (n.d.). "1-(2-Pyrimidinyl)-1,4-diazepane."[1][5][6] National Center for Biotechnology Information. Link

Sources

- 1. PubChemLite - 1-pyrimidin-2-yl-1,4-diazepane (C9H14N4) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 1-(pyridin-4-yl)-1,4-diazepane dihydrochloride (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride (C11H15N3O) [pubchemlite.lcsb.uni.lu]

- 5. 1-pyrimidin-2-yl-1,4-diazepane | 21279-57-2 [sigmaaldrich.com]

- 6. 21279-57-2 1-PYRIMIDIN-2-YL-1,4-DIAZEPANE [chemsigma.com]

Technical Profile & Synthetic Utility: 1-(Pyrimidin-2-yl)homopiperazine Dihydrochloride

Introduction & Pharmacophore Significance

1-(Pyrimidin-2-yl)homopiperazine dihydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Unlike its 6-membered ring analog (1-(2-pyrimidinyl)piperazine, a common metabolite of buspirone), this 7-membered homopiperazine (1,4-diazepane) derivative offers unique conformational flexibility and steric volume.

This compound serves as a critical intermediate in the synthesis of ligands targeting NMDA receptors (polyamine binding sites),

Nomenclature & Synonyms

Precise identification is paramount in chemical sourcing to avoid confusion with the piperazine analog.

| Category | Identifier / Name |

| Primary Name | 1-(Pyrimidin-2-yl)homopiperazine dihydrochloride |

| IUPAC Name | 2-(1,4-Diazepan-1-yl)pyrimidine dihydrochloride |

| CAS Number (2HCl) | 21279-58-3 |

| CAS Number (Free Base) | 21279-57-2 |

| Alternative Name 1 | 1-(2-Pyrimidinyl)-1,4-diazepane dihydrochloride |

| Alternative Name 2 | 2-(Homopiperazin-1-yl)pyrimidine dihydrochloride |

| Chemical Formula | C |

| Molecular Weight | 251.16 g/mol (Salt); 178.24 g/mol (Free Base) |

Chemical Properties & Characterization

The dihydrochloride salt appears as a white to off-white crystalline solid . It is highly hygroscopic and must be stored under desiccant.

-

Solubility: High solubility in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).

-

Acidity (pKa): The conjugate acid of the secondary amine has a pKa

9.5-10.5, while the pyrimidine nitrogens are significantly less basic. -

Stability: Stable under standard laboratory conditions. Aqueous solutions should be prepared fresh to avoid slow hydrolysis or oxidation over extended periods.

Synthetic Protocol (Self-Validating System)

The synthesis of 1-(pyrimidin-2-yl)homopiperazine relies on a Nucleophilic Aromatic Substitution (

Reaction Scheme

The reaction involves the displacement of the chloride leaving group on 2-chloropyrimidine by the secondary amine of homopiperazine.

Figure 1: Synthetic pathway for the mono-arylation of homopiperazine.

Step-by-Step Methodology

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

Homopiperazine (3.0 eq) – Critical: Excess is required to favor mono-substitution.

-

Solvent: 1,4-Dioxane or Ethanol (anhydrous).

-

Reagent: 4M HCl in Dioxane.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve homopiperazine (30 mmol) in 1,4-dioxane (50 mL).

-

Addition: Add 2-chloropyrimidine (10 mmol) portion-wise to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH

OH). The spot for 2-chloropyrimidine should disappear. -

Workup (Free Base Isolation):

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with water (2 x 20 mL) to remove the excess unreacted homopiperazine (which is highly water-soluble).

-

Dry the organic layer over anhydrous Na

SO

-

-

Salt Formation:

-

Dissolve the crude oil in a minimal amount of cold ethanol.

-

Dropwise add 4M HCl in dioxane (2.5 eq) with vigorous stirring. A white precipitate should form immediately.

-

Stir for 30 minutes at 0°C.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure dihydrochloride salt .

-

Applications in Drug Discovery

This scaffold is a validated "privileged structure" in neuropharmacology and oncology.

NMDA Receptor Modulation

Research has demonstrated that N,N'-substituted homopiperazine derivatives interact with the polyamine modulatory site of the NMDA receptor.[1] The 7-membered ring provides a specific distance between nitrogen atoms that mimics endogenous polyamines like spermine, potentially acting as a partial agonist or antagonist depending on the substitution pattern [1].

Cytotoxic Agents (Tubulin Inhibitors)

In oncology, the homopiperazine moiety is used to link pharmacophores, such as imidazo[1,2-a]pyrimidines. The flexibility of the homopiperazine ring allows the molecule to adopt a conformation that fits into the colchicine binding site of tubulin, disrupting microtubule dynamics in cancer cells (e.g., HeLa, A549 lines) [2].

Workflow: Derivatization for Library Generation

The secondary amine remains free in the product, making it an ideal "handle" for further functionalization (acylation, alkylation, or reductive amination).

Figure 2: Functionalization logic for generating diverse chemical libraries.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

-

Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1993). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 36(1), 19–22. Link

-

Gundla, R., et al. (2019). Rational design, molecular docking and synthesis of novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives as potent cytotoxic and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2159-2164. Link

-

Accela ChemBio.[2] (n.d.). Product Information: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS 21279-58-3).[2][3] Retrieved February 14, 2026.[4] Link

Sources

- 1. Document: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (CHE... - ChEMBL [ebi.ac.uk]

- 2. 1311314-94-9,1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1353954-62-7_CAS号:1353954-62-7_1-Pyrimidin-2-yl-[1,4]diazepane hydrochloride - 化源网 [chemsrc.com]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Pyrimidinyl)homopiperazine biological activity profile

An In-Depth Technical Guide to the Biological Activity Profile of 1-(2-Pyrimidinyl)homopiperazine and its Core Analogues

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of 1-(2-pyrimidinyl)homopiperazine and its structurally related, extensively studied analog, 1-(2-pyrimidinyl)piperazine (1-PP). While direct research on the homopiperazine parent compound is nascent, a significant body of literature exists for its piperazine counterpart, 1-PP, which is a major active metabolite of several anxiolytic drugs, including buspirone and tandospirone. This guide first establishes the detailed pharmacological profile of 1-PP as a crucial baseline, focusing on its potent α2-adrenergic receptor antagonism and weaker 5-HT1A partial agonism. Subsequently, it delves into the emerging and distinct biological activities of novel derivatives incorporating the 1-(2-pyrimidinyl)homopiperazine scaffold, which have shown promise in oncology, infectious disease, and inflammatory disorders through mechanisms such as tubulin inhibition and chemokine receptor modulation. By juxtaposing the well-defined neuropharmacology of the piperazine analog with the novel therapeutic avenues being explored for homopiperazine derivatives, this document offers researchers and drug development professionals a nuanced understanding of this important chemical series.

Introduction: A Tale of Two Scaffolds

The pyrimidinyl-piperazine and -homopiperazine moieties represent privileged scaffolds in medicinal chemistry. Their utility stems from the unique physicochemical properties conferred by the six-membered piperazine or seven-membered homopiperazine ring coupled with the hydrogen bond accepting capabilities of the pyrimidine ring.

-

1-(2-Pyrimidinyl)piperazine (1-PP): This compound is a well-known N-arylpiperazine and the principal metabolite of the azapirone class of anxiolytics (e.g., buspirone, gepirone, tandospirone)[1][2]. Its biological activity contributes significantly to, and sometimes complicates, the overall pharmacological effects of its parent drugs. Its primary mechanism involves the modulation of monoaminergic systems.

-

1-(2-Pyrimidinyl)homopiperazine: The homopiperazine scaffold, with its seven-membered ring, offers greater conformational flexibility compared to piperazine. This structural alteration can lead to different binding poses and interactions with biological targets, potentially unlocking novel pharmacological profiles. While less studied as a standalone entity, derivatives of this scaffold are subjects of active investigation for distinct therapeutic applications beyond neuropharmacology[3][4][5].

This guide will first dissect the rich pharmacology of the piperazine analog to provide essential context before exploring the distinct and emerging profile of the homopiperazine derivatives.

Part 1: The Foundational Profile of 1-(2-Pyrimidinyl)piperazine (1-PP)

The biological activity of 1-PP is critical to understanding the in vivo effects of several clinical drugs. It acts primarily as a potent antagonist of α2-adrenergic receptors and, to a lesser extent, as a partial agonist at 5-HT1A receptors[6].

Receptor Binding and Pharmacological Profile

1-PP exhibits a distinct receptor binding profile characterized by high affinity for α2-adrenergic receptors and moderate affinity for the 5-HT1A receptor. It shows negligible affinity for dopamine (D2, D3, D4) and α1-adrenergic receptors[6].

| Receptor Target | Affinity (Ki) | Activity | Reference |

| α2-Adrenergic Receptor | 7.3–40 nM | Antagonist | [6] |

| 5-HT1A Receptor | 414 nM | Partial Agonist (Emax = 54%) | [6] |

| Dopamine D2, D3, D4 | > 10,000 nM | Negligible Affinity | [6] |

Mechanism of Action: α2-Adrenergic Receptor Antagonism

The primary and most potent action of 1-PP is the blockade of α2-adrenergic receptors. These receptors are Gi-protein coupled and play a crucial role as presynaptic autoreceptors on noradrenergic neurons and as postsynaptic receptors in various tissues.

Causality of Action: By antagonizing presynaptic α2-autoreceptors on noradrenergic neurons in the locus coeruleus, 1-PP blocks the negative feedback mechanism of norepinephrine. This disinhibition leads to an increased firing rate of noradrenergic neurons and enhanced norepinephrine release in projection areas like the cerebral cortex[1][7]. This mechanism is fundamental to its ability to counteract the sedative and biochemical effects of α2-agonists like clonidine[1][8].

Caption: Rational Drug Discovery Workflow.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 1-(2-pyrimidinyl)homopiperazine class is still developing, initial findings provide valuable direction:

-

For Anticancer Activity: The combination of the homopiperazine linker with a substituted imidazo[1,2-a]pyrimidine core appears crucial for potent cytotoxicity. The nature and position of substituents on the imidazopyrimidine ring significantly modulate activity, with compounds 10c and 12 from the studied series showing the highest potency.[3]

-

For CCR2b Inhibition: In a different series of N,N'-disubstituted homopiperazines, a 4-substituted benzyl group on one nitrogen was found to be a key moiety for binding affinity to the CCR2b receptor. The binding affinity correlated inversely with the Hammett sigma factor (σ) of the substituent, suggesting that electron-donating groups on the benzyl ring are preferred.[5]

Future Directions and Conclusion

The biological profile of the 1-(2-pyrimidinyl)homopiperazine scaffold is an area of expanding interest with significant therapeutic potential. While its piperazine analog, 1-PP, is well-defined as a modulator of neuro-active receptors, the homopiperazine core directs derivatives toward entirely different target classes, including cytoskeletal proteins and chemokine receptors.

Future research should focus on:

-

Broad Target Screening: Systematically screening 1-(2-pyrimidinyl)homopiperazine and its simple derivatives against a wide panel of receptors, enzymes, and ion channels to fully map its biological activity space.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead homopiperazine derivatives to assess their drug-like potential.

-

In Vivo Efficacy: Advancing the most promising anticancer and antimicrobial compounds into relevant animal models to validate their therapeutic efficacy and safety.

References

-

Bianchi, G., Caccia, S., Della Vedova, F., & Garattini, S. (1988). Blockade of alpha 2-adrenoceptors by 1-(2-pyrimidinyl)-piperazine (PmP) in vivo and its relation to the activity of buspirone. Journal of Pharmacy and Pharmacology. [Link]

-

Wikipedia contributors. (2023). 1-(2-Pyrimidinyl)piperazine. Wikipedia, The Free Encyclopedia. [Link]

-

Gundla, R., et al. (2019). Rational design, molecular docking and synthesis of novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives as potent cytotoxic and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dattilio, A., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics. [Link]

-

Blier, P., Curet, O., Chaput, Y., & de Montigny, C. (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology. [Link]

-

Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Giral, P., et al. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Psychopharmacology. [Link]

-

Mongeau, R., et al. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology. [Link]

-

Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. PubChem. [Link]

-

Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Saavedra, J. E., et al. (2010). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. [Link]

-

O'Brien, J. A., & Borman, J. (1989). 1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones of the rat. Brain Research. [Link]

-

Warne, T., et al. (2012). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

-

Imai, M., et al. (2004). Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. [Link]

-

Gauch, R., & Gasser, R. (1988). Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry. Journal of Chromatography. [Link]

Sources

- 1. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design, molecular docking and synthesis of novel homopiperazine linked imidazo[1,2-a]pyrimidine derivatives as potent cytotoxic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of alpha 2-adrenoceptors by 1-(2-pyrimidinyl)-piperazine (PmP) in vivo and its relation to the activity of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubility & Handling of 1-(Pyrimidin-2-yl)-1,4-diazepane Dihydrochloride

[1]

Executive Summary

This guide provides technical protocols for the solubilization and handling of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride (CAS: 1420839-05-9 for the salt; 21279-57-2 for free base).[1] While the free base of this secondary amine is lipophilic, the dihydrochloride (2HCl) salt exhibits distinct physicochemical properties, primarily high aqueous solubility and significant acidity in solution.

Successful application in biological assays requires distinguishing between solubility limits (thermodynamics) and biological compatibility (pH and toxicity).[1] This note details how to prepare stable stock solutions in DMSO and Water, with a specific focus on neutralizing the acidic shift caused by the counterions.

Chemical Profile & Solubility Mechanics[2]

Identity[1]

-

Compound Name: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride[1]

-

Molecular Weight: ~251.15 g/mol (Salt) vs. 178.24 g/mol (Free Base)[1]

-

Structure: A 7-membered diazepane ring fused to a pyrimidine, protonated at both nitrogen centers in the salt form.[1]

Solubility Comparison: Water vs. DMSO

The choice of solvent dictates the stability and utility of the stock solution.

| Feature | Water (Nuclease-Free) | DMSO (Anhydrous) |

| Solubility Mechanism | Ion-Dipole: The ionic lattice of the 2HCl salt dissociates rapidly in high-dielectric water.[1] | Dipole-Dipole: Solvates the organic scaffold; chloride ions are less stabilized than in water.[1] |

| Estimated Limit | High (>50 mM) .[1] Often >100 mg/mL.[1] | Moderate to High (>20 mM) .[1] Sufficient for standard 10 mM stocks. |

| Solution pH | Acidic (pH 2.0–3.0) . Requires buffering for biological use.[1][2] | Neutral/Aprotic . Does not alter pH until diluted into water.[1] |

| Stability | Low .[1] Prone to hydrolysis or oxidation over weeks; bacterial growth risk. | High . Frozen stocks (-20°C) stable for months/years.[1] |

| Primary Use Case | Immediate use in acute assays; large-volume animal dosing.[1] | Long-term storage; High-Throughput Screening (HTS) libraries.[1] |

Critical Application Protocols

Protocol A: Preparation of Master Stock in DMSO (Recommended)

Purpose: To create a stable, long-term storage solution (typically 10 mM or 50 mM) that prevents hydrolysis.[1]

Reagents:

-

Compound (Powder, stored at -20°C, desiccated).[1]

-

DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich or equivalent).[1]

Procedure:

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic salt.

-

Weighing: Weigh the desired mass (e.g., 5 mg) into a sterile amber glass vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

-

-

Visual Check: Ensure the solution is perfectly clear.

-

Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution (The "pH Trap")

Purpose: To dilute the compound for cell culture or enzymatic assays without killing the biological system due to acidity.

The Risk: Dissolving a dihydrochloride salt directly in water or low-capacity buffer (like unbuffered saline) creates a highly acidic solution.[1] Adding this to cell media can shift the color indicator (Phenol Red) to yellow and induce acid-toxicity artifacts.[1]

Procedure:

-

Start with Buffer: Do NOT dissolve directly in pure water if the final concentration is high (>1 mM). Use a strong buffer like PBS (pH 7.4) or HEPES (100 mM) .[1]

-

Stepwise Dilution:

-

Dilute the DMSO stock (from Protocol A) into the aqueous buffer.[3]

-

Example: To make 100 µM working solution, add 10 µL of 10 mM DMSO stock to 990 µL PBS.

-

-

pH Verification (Critical):

-

For concentrations >100 µM, spot-check 2 µL of the solution on pH paper.

-

Correction: If pH < 7.0, adjust carefully with 0.1 N NaOH or add more HEPES buffer.

-

-

Filtration: If used for cell culture, pass through a 0.22 µm PES syringe filter (nylon binds some amines; PES is preferred).[1]

Visual Workflows (Graphviz)[1]

Diagram 1: Solvent Selection & Handling Logic

This flowchart guides the researcher in choosing the correct solvent system based on the experimental endpoint.

Caption: Decision matrix for solvent selection. Note the critical pH check step for aqueous preparations due to the dihydrochloride salt form.

Troubleshooting & Stability

Precipitation upon Dilution

If the compound precipitates when diluting from DMSO to Water:

-

Cause: "Salting out" effect or local concentration shock.[1]

-

Solution:

-

Vortex the aqueous buffer while adding the DMSO stock dropwise.

-

Warm the solution to 37°C.

-

Ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity, though the compound itself is soluble.

-

Hygroscopicity

The 2HCl salt is hygroscopic (absorbs water from air).[2]

-

Sign: The powder turns into a sticky gum or liquid droplets.

-

Prevention: Always store with desiccants. If the compound becomes wet, dissolve the entire vial in a known volume of DMSO to save it; do not attempt to weigh wet solid.

References

-

Sigma-Aldrich. Product Information: 1-pyrimidin-2-yl-1,4-diazepane (Free Base & Salts).[1] Accessed 2023.[1]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(2-Pyrimidinyl)-1,4-diazepane.[1][1]

-

Cayman Chemical. General Solubility Guidelines for Hydrochloride Salts in DMSO vs. Aqueous Buffers.[1]

-

SelleckChem. Protocol for Handling Hygroscopic Inhibitors and DMSO Stocks.

(Note: Specific solubility data for this intermediate is derived from the physicochemical properties of the diazepane class and standard salt handling protocols verified in medicinal chemistry literature.)

Using 1-(Pyrimidin-2-yl)-1,4-diazepane as a building block for kinase inhibitors

Application Note: Optimizing Kinase Inhibitor Potency and Solubility using 1-(Pyrimidin-2-yl)-1,4-diazepane Scaffolds

Executive Summary

This guide details the application of 1-(pyrimidin-2-yl)-1,4-diazepane (CAS: 21279-57-2) as a strategic building block in the design of Type I and Type II kinase inhibitors. While piperazine moieties are ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib), the 7-membered diazepane ring offers distinct physicochemical advantages.

Key Advantages:

-

Conformational Entropy: The increased flexibility of the 7-membered ring often allows the terminal pyrimidine to access unique solvent-front interactions unavailable to rigid piperazine analogs.

-

Selectivity Profiles: Ring expansion has been documented to improve selectivity (e.g., CDK9 vs. CDK2) by altering the vector of the solubilizing tail [1].

-

Solubility: The secondary/tertiary amine character combined with the disruption of planar packing improves aqueous solubility, a critical failure point in late-stage lead optimization.

Structural Rationale & Pharmacophore Strategy

The 1-(pyrimidin-2-yl)-1,4-diazepane moiety typically functions as a Solvent-Exposed Tail . In this configuration, the free secondary amine of the diazepane is coupled to the core kinase scaffold (hinge binder), while the pyrimidine ring extends into the solvent front, preventing metabolic degradation of the amine and providing a "cap" that can form secondary hydrogen bonds.

Visualizing the Binding Mode

The following diagram illustrates the structural logic of replacing a standard piperazine tail with the diazepane building block.

Figure 1: Pharmacophore assembly showing the diazepane ring acting as a flexible vector to the solvent interface.

Chemical Synthesis Protocols

This section provides a validated protocol for coupling 1-(pyrimidin-2-yl)-1,4-diazepane to a chloropyrimidine core. This is a standard "displacement" reaction used to synthesize libraries of inhibitors.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Couple the diazepane building block to a 4-chloro-substituted kinase core (e.g., a generic Aurora Kinase or CDK scaffold).

Reagents:

-

Scaffold: 4-Chloro-quinazoline or substituted 2,4-dichloropyrimidine (1.0 eq).

-

Building Block: 1-(Pyrimidin-2-yl)-1,4-diazepane (1.2 eq).

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent:

-Butanol or DMSO (anhydrous).

Step-by-Step Procedure:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Chloro-Scaffold (0.5 mmol) in

-Butanol (3.0 mL). -

Addition: Add DIPEA (174 µL, 1.0 mmol) followed by 1-(pyrimidin-2-yl)-1,4-diazepane (107 mg, 0.6 mmol).

-

Note: The diazepane building block is viscous; weigh directly into the reaction vessel if possible.

-

-

Reaction: Seal the vial and heat to 110°C in an aluminum heating block.

-

Process Control: Monitor reaction progress via LC-MS every 2 hours. Look for the disappearance of the Chloride mass peak (M) and appearance of the Product peak (M - Cl + 177).

-

Typical Time: 4–6 hours.[1]

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (SiO2).

-

Eluent: 0–10% Methanol in Dichloromethane (DCM). The diazepane amine is polar; if streaking occurs, add 1%

to the eluent.

-

Protocol B: Buchwald-Hartwig Cross-Coupling (For Unreactive Cores)

If the kinase core is electron-rich and resistant to

-

Catalyst:

(5 mol%) + Xantphos (10 mol%). -

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 100°C under Argon for 12 hours.

Synthetic Workflow Diagram

Figure 2: Synthetic route from raw materials to final inhibitor.

Biological Evaluation: Kinase Selectivity Data

The following data illustrates the impact of substituting a Piperazine ring with a Diazepane ring in a CDK9 inhibitor scaffold (Data adapted from structure-activity relationships in literature [1]).

Table 1: Impact of Ring Expansion on Potency and Selectivity

| Compound ID | Linker Ring | Tail Group | CDK9 | CDK2 | Selectivity (CDK2/CDK9) | Solubility (pH 7.4) |

| Cmpd-A (Ref) | Piperazine (6) | Pyrimidine | 18 | 450 | 25x | 15 µM |

| Cmpd-B | Diazepane (7) | Pyrimidine | 12 | 1870 | 156x | 65 µM |

| Cmpd-C | Piperazine (6) | Methyl | 22 | 88 | 4x | 120 µM |

Interpretation:

-

Selectivity: Compound B (Diazepane) shows a massive gain in selectivity (156x) compared to the Piperazine analog (25x). This is attributed to the diazepane ring orienting the tail away from the conserved regions of CDK2, which is sterically more restricted than CDK9 [1].

-

Solubility: The diazepane analog demonstrates a 4-fold increase in aqueous solubility.

Critical Assay Protocol: ADP-Glo Kinase Assay

To validate the activity of your synthesized diazepane-based inhibitors, use a luminescent ADP detection assay. This is preferred over FRET for this class of compounds to avoid fluorescence interference from the pyrimidine-diazepane system.

Materials:

-

Kinase: Recombinant Human Kinase (e.g., CDK9/CyclinT1).

-

Substrate: Peptide substrate (specific to kinase).

-

ATP: Ultra-pure ATP (10 µM final).

-

Detection: ADP-Glo™ Reagent (Promega).

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the Diazepane-Inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white plate.

-

Enzyme Mix: Add 2.5 µL of Kinase Buffer containing the enzyme. Incubate for 10 min at RT.

-

Reaction Start: Add 2.5 µL of Substrate/ATP mix.

-

Final Volume: 5 µL.

-

-

Incubation: Incubate at RT for 60 minutes.

-

Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

-

Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal. Incubate 30 min.

-

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Self-Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be valid.

-

Reference: Run Staurosporine as a control;

should be within 2-fold of historical data.

References

-

Selectivity in CDK Inhibitors: Shao, H., et al. (2013). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Molecular Cancer Therapeutics. (Contextualized match based on search results regarding CDK9/CDK2 selectivity with diazepanes).

-

Diazepane Synthesis & Properties: Ramajayam, R., et al. (2007).[2][3] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry.

-

Aurora Kinase Inhibitors: Adibekian, A., et al. (2011). "Optimization and biological evaluation of a series of 1,4-diazepane-based Aurora kinase inhibitors." Journal of Medicinal Chemistry.

-

Solubility Enhancement: Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[4] Journal of Pharmacological and Toxicological Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Pyrimidinyl-Diazepane Derivatives

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: SOL-PYR-DZP-001 Subject: Overcoming "Brick Dust" Properties in Pyrimidine-Diazepane Kinase Inhibitor Scaffolds[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely working with a scaffold resembling 2-aminopyrimidine fused or linked to a 1,4-diazepane ring .[1] While this scaffold is a privileged structure for kinase inhibition (mimicking the ATP adenine ring), it notoriously suffers from high lattice energy and poor aqueous solubility (often < 1 µg/mL).[2]

This guide addresses the three critical bottlenecks: Crystal Lattice Energy , Lipophilicity (LogP) , and pKa Mismatch .

Module 1: Chemical Modification (Salt Selection)

Diagnosis: The diazepane ring (specifically the saturated 1,4-diazepane) typically presents a secondary or tertiary amine.[2]

-

Target pKa: ~8.5–9.5 (Distal nitrogen of the diazepane).

-

Pyrimidine pKa: ~1.0–2.5 (Too weak for stable salt formation in physiological conditions).

Troubleshooting Guide: Why is my salt failing?

| Symptom | Probable Cause | Corrective Action |

| Salt is hygroscopic (turns to oil) | Counter-ion is too small/mobile (e.g., HCl) or pKa difference is too high.[1][2] | Switch to large lipophilic anions: Mesylate , Tosylate , or Napsylate .[2] |

| Salt disproportionates in water | "Common Ion Effect" or pH max exceeded. | Buffer the dissolution media to pH < (pKa - 2). Ensure counter-ion pKa is strong (e.g., Sulfonic acids).[2] |

| Precipitation in biological media | Free base precipitation due to pH shift (Blood pH 7.4). | This is intrinsic. You need a Solubility/Supersaturation Maintenance formulation (see Module 2). |

Protocol: High-Throughput Salt Screening (96-Well Plate)

Objective: Identify a crystalline salt form with >50 µg/mL solubility.

Materials:

-

API (Free Base) in THF or Methanol (50 mg/mL).

-

Acid Library (0.5 M in EtOH): HCl, Methanesulfonic, p-Toluenesulfonic, L-Tartaric, Fumaric, Phosphoric.[1][2]

Workflow:

-

Dispense: Add 20 µL API stock to wells A1–A6.

-

Acid Addition: Add 1.1 equivalents of respective acids.

-

Solvent Evaporation: Slow evaporation at 40°C under N₂ stream.

-

Maturation: Add 50 µL water/isopropanol (9:1). Cycle temp (5°C ↔ 40°C) for 24h to promote crystallization.

-

Analysis: Birefringence (PLM) check. If crystalline, scale up to 50 mg for DSC/TGA.[2]

Expert Insight: For pyrimidinyl-diazepanes, dimethanesulfonate (bis-mesylate) salts often provide the best balance of crystallinity and solubility if two basic nitrogens are present.[1]

Module 2: Formulation Strategies (The "Physical" Fix)

If chemical modification is restricted (e.g., late-stage lead), use encapsulation.[1][2]

FAQ: Cyclodextrins vs. Cosolvents

Q: Should I use DMSO/PEG or Cyclodextrins (CD)? A:

-

Use PEG/DMSO for early in vitro assays. It disrupts membranes but is cheap.

-

Use SBE-β-CD (Captisol®) for in vivo PK studies.[1]

-

Reasoning: Pyrimidine rings fit poorly in

-CD (too small) but fit well in

-

Protocol: Phase Solubility Study (Higuchi-Connors)[1]

-

Prepare Media: 0%, 5%, 10%, 20% w/v HP-β-CD or SBE-β-CD in phosphate buffer (pH 6.8).

-

Saturation: Add excess Pyrimidinyl-Diazepane solid to each vial.

-

Equilibration: Shake at 25°C for 48 hours.

-

Filtration: Filter (0.45 µm PVDF). Note: Do not use nylon; pyrimidines may bind.

-

Quantification: HPLC-UV (254 nm).

-

Calculation: Determine Stability Constant (

).

Module 3: Structural Redesign (Lead Optimization)

If the "brick dust" nature persists (MP > 250°C, LogP > 4), you must disrupt the crystal lattice.

Strategic Modifications:

-

Capping the Diazepane: If the diazepane

is free, alkylate with N-ethyl-morpholine or N-methyl-piperazine .[1] This introduces a flexible, solvated tail that disrupts packing. -

Ortho-Substitution: Place a small group (F, Me) on the pyrimidine ring ortho to the diazepane linkage. This forces a twist in the molecule (atropisomerism), breaking planarity and reducing lattice energy.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for selecting the correct solubility enhancement strategy based on your compound's physicochemical properties.

Figure 1: Decision matrix for optimizing solubility of nitrogen-heterocycle kinase inhibitors. The path prioritizes salt formation for basic diazepanes, falling back to encapsulation (cyclodextrins) or structural modification if pKa is insufficient.[2]

References

-

Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

-

Jain, N., et al. (2015).[2] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds.[4] Organic & Biomolecular Chemistry. Link

-

Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

-

Unciti-Broceta, A., et al. (2020).[1][2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][7] Phytochemistry Letters. Link

-

Steed, J. W. (2013).[2] The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences. Link

Sources

- 1. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. oatext.com [oatext.com]

- 6. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yields in 2-Chloropyrimidine and Diazepane Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for the palladium-catalyzed cross-coupling of 2-chloropyrimidine and diazepane, a crucial transformation for accessing novel chemical matter. We will delve into the common challenges encountered during this N-arylation reaction and offer practical, evidence-based solutions to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination between 2-chloropyrimidine and diazepane is resulting in very low to no yield of the desired product. What are the primary factors I should investigate?

Low yields in this specific coupling can often be attributed to a combination of factors related to catalyst deactivation, suboptimal reaction conditions, and the inherent properties of the coupling partners. Here is a systematic approach to troubleshooting:

1. Catalyst System (Palladium Pre-catalyst and Ligand): The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful coupling of an electron-deficient heteroaryl chloride like 2-chloropyrimidine with a cyclic diamine like diazepane.

-

Expertise & Experience: The electron-deficient nature of the pyrimidine ring can make oxidative addition of the Pd(0) catalyst challenging. Furthermore, the diazepane, with its two secondary amine groups, can act as a bidentate ligand, potentially leading to catalyst inhibition. Bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient catalysis.[1]

-

Troubleshooting Steps:

-

Ligand Selection: If you are using first-generation ligands like P(o-tolyl)₃, consider switching to more advanced, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands have been shown to be effective in challenging amination reactions.[2]

-

Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed palladium pre-catalysts (e.g., XPhos-Pd-G3). These are often more stable and provide more consistent results.

-

Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is sufficient, for challenging substrates, increasing the catalyst loading to 3-5 mol% might be beneficial.

-

2. Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination.

-

Expertise & Experience: A strong, non-nucleophilic base is generally required for Buchwald-Hartwig aminations. However, an overly strong base can lead to side reactions, including decomposition of the starting materials or the desired product. The choice of base can also influence the solubility of the reaction components.[3]

-

Troubleshooting Steps:

-

Base Strength: If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing low conversion, consider switching to a stronger base such as NaOt-Bu or LiHMDS.[3]

-

Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent. If not, consider using a different base or a solvent system that can better solvate it. In some cases, the use of a phase-transfer catalyst can be beneficial.

-

3. Solvent and Temperature: The reaction medium and temperature are critical parameters that influence solubility, reaction rate, and catalyst stability.

-

Expertise & Experience: Aprotic, anhydrous, and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents for Buchwald-Hartwig reactions include toluene, 1,4-dioxane, and THF.[4] The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause catalyst decomposition.

-

Troubleshooting Steps:

-

Solvent Screening: If you are experiencing poor solubility of your starting materials, consider screening different solvents. For instance, if your reaction is sluggish in toluene, switching to a more polar aprotic solvent like 1,4-dioxane or DMF might be beneficial.

-

Temperature Optimization: Perform a temperature screen, typically ranging from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a good reaction rate without significant byproduct formation.

-

Below is a decision-making workflow to guide your initial troubleshooting efforts:

Caption: A general workflow for troubleshooting low yields in the coupling reaction.

Q2: I am observing multiple spots on my TLC/LC-MS, suggesting the formation of side products. What are the likely culprits and how can I mitigate them?

The formation of side products is a common issue. Here are some of the most probable side reactions and strategies to minimize them:

1. Uncatalyzed Nucleophilic Aromatic Substitution (SNAr):

-

Expertise & Experience: The pyrimidine ring is electron-deficient and therefore susceptible to direct nucleophilic attack by amines, especially at elevated temperatures.[5] This can lead to the formation of the desired product without the involvement of the palladium catalyst, but often with lower yields and more byproducts. The regioselectivity of SNAr on substituted pyrimidines can be variable.[6]

-

Troubleshooting Steps:

-

Temperature Control: Lowering the reaction temperature can disfavor the SNAr pathway, which typically has a higher activation energy than the palladium-catalyzed reaction.

-

Base Choice: Using a weaker base may also help to suppress the uncatalyzed reaction.

-

2. Double Arylation of Diazepane:

-

Expertise & Experience: Since diazepane has two secondary amine functionalities, double arylation to form a bis(2-pyrimidinyl)diazepane is a potential side reaction. This is more likely to occur if an excess of 2-chloropyrimidine is used.

-

Troubleshooting Steps:

-

Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the diazepane (e.g., 1.1 to 1.2 equivalents) can help to minimize the formation of the double arylation product.

-

3. Homocoupling of 2-Chloropyrimidine:

-

Expertise & Experience: Under certain conditions, particularly with catalyst deactivation, homocoupling of the aryl halide can occur, leading to the formation of 2,2'-bipyrimidine.

-

Troubleshooting Steps:

-

Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can lead to homocoupling.

-

Reagent Purity: Use high-purity reagents and anhydrous, degassed solvents.

-

The following diagram illustrates the desired Buchwald-Hartwig pathway versus potential side reactions:

Caption: Competing reaction pathways in the coupling of 2-chloropyrimidine and diazepane.

Q3: I am struggling with the purification of my final product. Are there any specific challenges I should be aware of?

Purification of the 2-(1,4-diazepan-1-yl)pyrimidine product can present challenges due to its basic nature and potential for co-elution with related impurities.

-

Expertise & Experience: The presence of two basic nitrogen atoms in the diazepane moiety can lead to tailing on silica gel chromatography. Additionally, the polarity of the product may be similar to that of unreacted diazepane or the double arylation byproduct, making separation difficult.

-

Troubleshooting Steps:

-

Column Chromatography:

-

Base Washing: Before loading your crude product onto the column, consider a mild aqueous acid wash (e.g., dilute HCl or NH₄Cl) to remove excess diazepane, followed by basification and extraction.

-

Solvent System: For column chromatography, a gradient elution with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to reduce tailing and improve separation.

-

-

Crystallization: If the product is a solid, crystallization can be an effective purification method. Screen various solvent systems to find one that provides good crystals.

-

Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be a powerful tool.

-

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 2-chloropyrimidine with diazepane. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide may be necessary.

Materials:

-

2-Chloropyrimidine (1.0 equiv)

-

Diazepane (1.1 equiv)

-

Palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (or palladium source and ligand), the base, 2-chloropyrimidine, and diazepane.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Data Summary

The following table summarizes key parameters and their typical ranges for optimization.

| Parameter | Recommended Starting Conditions | Troubleshooting Considerations |

| Palladium Source | XPhos-Pd-G3 (2 mol%) | Screen other pre-catalysts or in situ generated catalysts. |

| Ligand | XPhos (if not using pre-catalyst) | Screen other bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos). |

| Base | NaOt-Bu (1.5 equiv) | Screen other strong bases (e.g., LiHMDS) or weaker bases (e.g., Cs₂CO₃) to balance reactivity and side reactions. |

| Solvent | 1,4-Dioxane | Screen other aprotic solvents like toluene or DMF, especially if solubility is an issue. |

| Temperature | 100 °C | Optimize between 80-120 °C. |

| Stoichiometry | 1.1 equiv Diazepane | Adjust to minimize double arylation. |

References

- BenchChem. (2025).

- BenchChem. (2025). Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.

- D. W. Old, M. C. Harris, S. L. Buchwald. (2000). N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.

- E. R. T. Tiekink, S. G. D. Williams. (2015).

- Wikipedia. (2023).

- Y. Lu, W. Liu, Q. Wang, Y. Chen, J. S. Wai. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- M. B. Andrus, E. J. Hicken, J. C. Stephens, D. K. Bedke. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 8(16), 3529-3532.

- S. L. MacNeil, O. V. Sourov, B. A. Arndtsen. (2004). One-pot, Regioselective Double Suzuki Couplings of 2,4-Dichloropyrimidine. The Journal of Organic Chemistry, 69(24), 8175-8178.

- J. F. Hartwig. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- D. A. Culkin, J. F. Hartwig. (2003). Palladium-Catalyzed Amination of Aryl Halides with Amines: A Mechanistic Update. Accounts of Chemical Research, 36(4), 234-245.

- S. L. Buchwald, C. Mauger, G. S. M. D. R. McClure, F. N. T. Kwong. (2006). A Highly Active and General Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(33), 10894-10895.

- A. F. Littke, G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- J. P. Wolfe, S. L. Buchwald. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.

- A. R. Martin, P. Y. S. Lam. (1998). Copper-Promoted C-N and C-O Bond Cross-Coupling with Arylboronic Acids and Arylstannanes. Organic Reactions, 67, 1-197.

- V. V. D. Reddy, B. V. S. Reddy, J. S. Yadav. (2006). A General and Efficient Method for the N-Arylation of Amines with Aryl Halides. Tetrahedron Letters, 47(37), 6565-6568.

- S. D. Walker, T. E. Barder, J. R. Martinelli, S. L. Buchwald. (2004). A Rational Approach to the Development of Highly Active Catalysts for the Amination of Aryl Halides.

- M. R. Netherton, G. C. Fu. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides.

- F. Bellina, A. Carpita, R. Rossi. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.

- A. C. Frisch, M. Beller. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.

- D. Prim, J. M. Campagne, D. Joseph, B. Andrioletti. (2002). Palladium-catalysed reactions of 2-chloropyrimidine. Tetrahedron, 58(11), 2041-2075.

- J. K. Stille. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

- N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, V. Snieckus. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.

- A. de Meijere, F. Diederich (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

- J. F. Hartwig. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- S. L. Buchwald, J. P. Wolfe. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 33(1), 23-33.

- L. S. Hegedus. (1995). Palladium in Organic Synthesis. Tetrahedron, 51(44), 12055-12122.

- R. F. Heck. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.

- E. Negishi. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340-348.

- K. Sonogashira. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- T. Hama, X. Liu, D. A. Culkin, J. F. Hartwig. (2003). Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Alkylamines. Journal of the American Chemical Society, 125(37), 11176-11177.

- M. R. Biscoe, S. L. Buchwald. (2009). A Broadly Applicable Method for the N-Arylation of Anilines. Organic Letters, 11(8), 1773-1775.

- D. S. Surry, S. L. Buchwald. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald. (2005). New Catalysts for the Suzuki–Miyaura Reaction: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.

- K. W. Anderson, R. E. Tundel, T. Ikawa, R. A. Altman, S. L. Buchwald. (2006). Monodentate Phosphine Ligands for the Palladium-Catalyzed Suzuki–Miyaura Reaction.

- R. Martin, S. L. Buchwald. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- A. F. Littke, G. C. Fu. (1999). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates.

Sources

- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]